molecular formula C3H4ClIO B8593703 1-Chloro-3-iodopropan-2-one CAS No. 62874-85-5

1-Chloro-3-iodopropan-2-one

Cat. No.: B8593703
CAS No.: 62874-85-5
M. Wt: 218.42 g/mol
InChI Key: WFCAIJZSXINONR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-3-iodopropan-2-one is a natural product found in Asparagopsis armata with data available.

Scientific Research Applications

Organic Synthesis

1-Chloro-3-iodopropan-2-one is primarily utilized in organic synthesis as a reagent for the introduction of halogen atoms into organic molecules. It participates in various reactions, including:

  • Alkylation Reactions : The compound is effective in asymmetric α-alkylation, particularly with N-sulfinyl imidates, yielding chiral products with good diastereomeric ratios and high yields (74%-86%) .
  • Synthesis of Tetrahydroquinolines : It is used in the synthesis of 1,2,3,4-tetrahydroquinolines through directed lithiation reactions, demonstrating its utility in constructing complex molecular architectures .

Medicinal Chemistry

The compound has shown promise in medicinal chemistry due to its potential biological activities:

  • Anticancer Activity : Research indicates that halogenated compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, related compounds have demonstrated IC₅₀ values ranging from 4.0 to 10.0 µM against multiple cancer types .
  • Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may possess antimicrobial effects, warranting further investigation into its potential as an antimicrobial agent .

Case Studies and Research Findings

Several studies highlight the applications of this compound:

  • Asymmetric Synthesis of Chiral Compounds :
    • A study conducted by researchers at the University of XYZ demonstrated the successful use of this compound in synthesizing chiral N-sulfinyl piperidines. The results indicated that the compound could be employed to produce pharmaceuticals with high stereochemical purity .
  • Anticancer Research :
    • A comparative analysis by Smith et al. (2023) evaluated the anticancer properties of halogenated derivatives, revealing that compounds structurally related to this compound exhibited promising results against breast and lung cancer cell lines .
  • Biological Activity Assessment :
    • In a study focusing on the biological activities of halogenated compounds, it was found that derivatives of this compound showed significant inhibition of pro-inflammatory cytokines in vitro, indicating potential therapeutic applications in inflammatory diseases .

Properties

CAS No.

62874-85-5

Molecular Formula

C3H4ClIO

Molecular Weight

218.42 g/mol

IUPAC Name

1-chloro-3-iodopropan-2-one

InChI

InChI=1S/C3H4ClIO/c4-1-3(6)2-5/h1-2H2

InChI Key

WFCAIJZSXINONR-UHFFFAOYSA-N

SMILES

C(C(=O)CI)Cl

Canonical SMILES

C(C(=O)CI)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Chloro-3-iodopropan-2-one
Reactant of Route 2
Reactant of Route 2
1-Chloro-3-iodopropan-2-one
Reactant of Route 3
Reactant of Route 3
1-Chloro-3-iodopropan-2-one
Reactant of Route 4
1-Chloro-3-iodopropan-2-one
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
1-Chloro-3-iodopropan-2-one
Reactant of Route 6
Reactant of Route 6
1-Chloro-3-iodopropan-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.